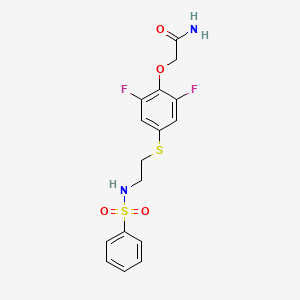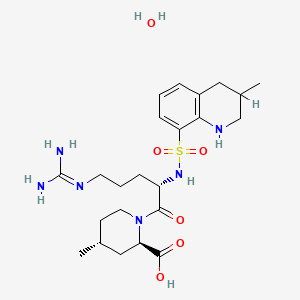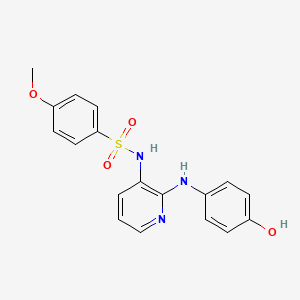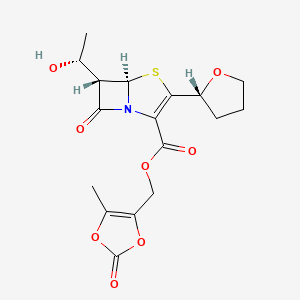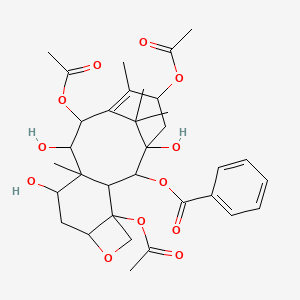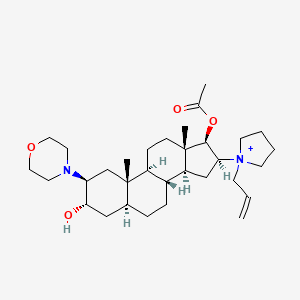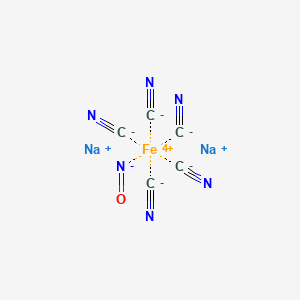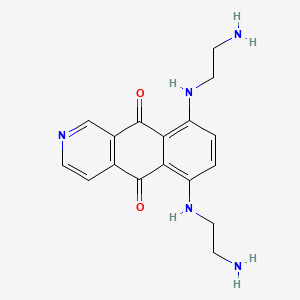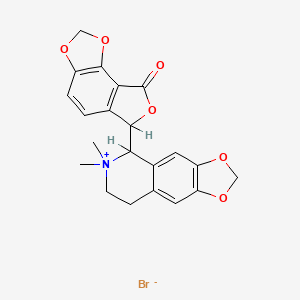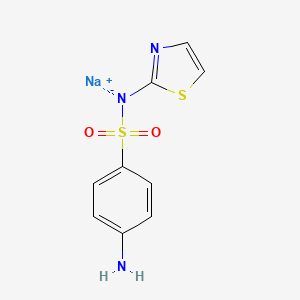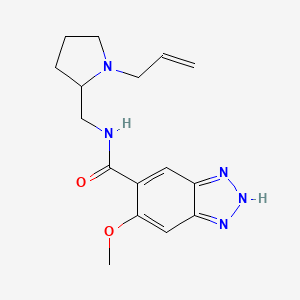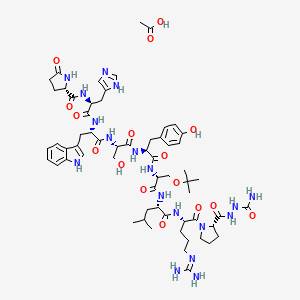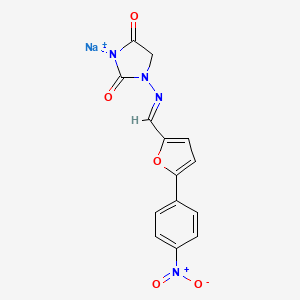
盐酸齐美利丁
描述
Zimelidine dihydrochloride is a chemical compound that was one of the first selective serotonin reuptake inhibitors (SSRIs) to be marketed as an antidepressant. It is a pyridylallylamine, structurally different from other antidepressants, and was developed in the late 1970s and early 1980s by Arvid Carlsson for the Swedish company Astra AB . Zimelidine dihydrochloride was initially marketed under the brand names Zimeldine, Normud, and Zelmid .
科学研究应用
Zimelidine dihydrochloride has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound to study selective serotonin reuptake inhibition and its effects on neurotransmitter dynamics.
Biology: Research on zimelidine dihydrochloride has provided insights into the mechanisms of serotonin transport and its role in mood regulation.
作用机制
Target of Action
Zimelidine dihydrochloride primarily targets the serotonin transporter (SERT) . This transporter is responsible for the reuptake of serotonin, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron . By inhibiting SERT, zimelidine increases the concentration of serotonin in the synaptic cleft, enhancing its actions on postsynaptic receptors .
Mode of Action
Zimelidine dihydrochloride acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, blocking the reuptake of serotonin from the synaptic cleft . This action increases the concentration of serotonin in the synaptic cleft, enhancing its actions on postsynaptic receptors .
Biochemical Pathways
The primary biochemical pathway affected by zimelidine is the serotonergic pathway . By inhibiting the reuptake of serotonin, zimelidine increases the concentration of serotonin in the synaptic cleft . This increase enhances the actions of serotonin on postsynaptic receptors, leading to downstream effects such as mood elevation .
Pharmacokinetics
Zimelidine has an elimination half-life of 8.4±2 hours for the parent compound and 19.4±3.6 hours for norzimelidine . It is completely absorbed from the gastrointestinal tract, but “first-pass metabolism” in the liver reduces its bioavailability to 50% .
Result of Action
The primary result of zimelidine’s action is an increase in the concentration of serotonin in the synaptic cleft . This increase enhances the actions of serotonin on postsynaptic receptors, leading to downstream effects such as mood elevation . Zimelidine was reported to be very effective for cataplexy in 1986, improving cataplexy without causing daytime sleepiness .
Action Environment
The action, efficacy, and stability of zimelidine can be influenced by various environmental factors. For instance, the presence of other drugs, particularly monoamine oxidase inhibitors, can lead to severe or life-threatening reactions . Additionally, individual factors such as age, liver function, and genetic variations in the serotonin transporter can also influence the drug’s action and efficacy .
生化分析
Biochemical Properties
Zimelidine Dihydrochloride owes the major part of its activity to the inhibition of serotonin uptake within the central nervous system . It appears that the demethylated metabolite, norzimelidine, may be responsible for most of the pharmacological activity .
Cellular Effects
Zimelidine Dihydrochloride has been used as a serotonin transport inhibitor to study its inhibitory role in the uptake of exogenous serotonin by bipolar cells . It is an antidepressant and a specific 5-hydroxytryptamine (5-HT) reuptake inhibitor .
Molecular Mechanism
The mode of action of Zimelidine Dihydrochloride is a strong reuptake inhibition of serotonin from the synaptic cleft . Postsynaptic receptors are not acted upon .
Temporal Effects in Laboratory Settings
While Zimelidine Dihydrochloride had a very favorable safety profile, within a year and a half of its introduction, rare case reports of Guillain–Barré syndrome emerged that appeared to be caused by the drug, prompting its manufacturer to withdraw it from the market .
Metabolic Pathways
Zimelidine administration has been shown to reduce the accumulation of the serotonin precursor, 5-hydroxytryptophan, in the brain tissue of rats following 1-aromatic acid decarboxylase inhibition, and to reduce the concentration of the serotonin metabolite, 5-hydroxyindole acetic acid, in the cerebrospinal fluid of patients with depressive illness .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of zimelidine dihydrochloride involves several steps. Initially, 3-bromopyridine is reacted with n-butyl lithium in dry ether at -40°C. This is followed by the addition of ω-dimethylamino-4’-bromopropiophenone, maintaining the temperature below -40°C. The reaction mixture is then stirred overnight, poured onto ice, and diluted with hydrochloric acid. The product is extracted with methylene dichloride, dried, and evaporated. The resulting crystals are dissolved in water, made alkaline with sodium carbonate, and extracted with ether. The ether solution is dried, evaporated, and recrystallized from isopropyl ether and petroleum ether .
Industrial Production Methods: Industrial production of zimelidine dihydrochloride follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain product purity and yield. The process involves the use of large-scale reactors and continuous monitoring of temperature, pH, and other reaction parameters .
化学反应分析
Types of Reactions: Zimelidine dihydrochloride primarily undergoes substitution reactions due to the presence of bromine and pyridine rings. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and other strong bases, which facilitate the substitution of bromine atoms.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can be used to oxidize zimelidine dihydrochloride.
Reduction Reactions: Reducing agents like lithium aluminum hydride can reduce the compound under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .
相似化合物的比较
Fluvoxamine: Another SSRI that succeeded zimelidine dihydrochloride after its withdrawal.
Fluoxetine: Also derived from antihistamines, fluoxetine is a widely used SSRI with a similar mechanism of action.
Amitriptyline: A tricyclic antidepressant that inhibits the reuptake of serotonin and norepinephrine but has a different chemical structure and side effect profile
Uniqueness: Zimelidine dihydrochloride’s uniqueness lies in its structural difference from other antidepressants and its selective inhibition of serotonin reuptake without significant effects on other neurotransmitters. This selectivity contributed to its initial favorable safety profile before its withdrawal from the market .
属性
CAS 编号 |
60525-15-7 |
|---|---|
分子式 |
C16H18BrClN2 |
分子量 |
353.7 g/mol |
IUPAC 名称 |
(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C16H17BrN2.ClH/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;/h3-10,12H,11H2,1-2H3;1H/b16-9-; |
InChI 键 |
GELMUARXROJGSO-LFMIJCLESA-N |
SMILES |
CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.Cl.Cl |
手性 SMILES |
CN(C)C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2.Cl |
规范 SMILES |
CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.Cl |
Key on ui other cas no. |
60525-15-7 |
Pictograms |
Irritant |
同义词 |
H 102 09 H-102-09 H10209 Hydrochloride, Zimeldine Hydrochloride, Zimelidine Zelmid Zimeldine Zimeldine Hydrochloride Zimelidin Zimelidine Zimelidine Hydrochloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


